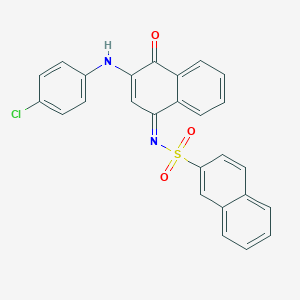
N-(3-(4-chloroanilino)-4-oxo-1(4H)-naphthalenylidene)-2-naphthalenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(4-chloroanilino)-4-oxo-1(4H)-naphthalenylidene)-2-naphthalenesulfonamide, also known as TAK-733, is a small molecule inhibitor that has been developed for the treatment of cancer. It is a potent inhibitor of the MEK enzyme, which is a key component of the MAP kinase pathway. This pathway is involved in the regulation of cell growth and division, and is often dysregulated in cancer cells.
Mecanismo De Acción
N-(3-(4-chloroanilino)-4-oxo-1(4H)-naphthalenylidene)-2-naphthalenesulfonamide works by inhibiting the MEK enzyme, which is a key component of the MAP kinase pathway. This pathway is involved in the regulation of cell growth and division, and is often dysregulated in cancer cells. By inhibiting this pathway, N-(3-(4-chloroanilino)-4-oxo-1(4H)-naphthalenylidene)-2-naphthalenesulfonamide can slow down or stop the growth of cancer cells.
Biochemical and Physiological Effects:
N-(3-(4-chloroanilino)-4-oxo-1(4H)-naphthalenylidene)-2-naphthalenesulfonamide has been shown to have a number of biochemical and physiological effects on cancer cells. It can induce cell cycle arrest and apoptosis, which are both mechanisms by which cancer cells can be killed. In addition, it can inhibit cell migration and invasion, which are important processes in the metastasis of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(3-(4-chloroanilino)-4-oxo-1(4H)-naphthalenylidene)-2-naphthalenesulfonamide is that it is a potent and selective inhibitor of the MEK enzyme, which makes it an attractive target for cancer therapy. However, one limitation is that it can be difficult to administer in vivo, due to its poor solubility and bioavailability.
Direcciones Futuras
There are a number of future directions for research on N-(3-(4-chloroanilino)-4-oxo-1(4H)-naphthalenylidene)-2-naphthalenesulfonamide. One area of interest is in the development of more effective formulations of the drug, which could improve its solubility and bioavailability. In addition, there is interest in exploring the use of N-(3-(4-chloroanilino)-4-oxo-1(4H)-naphthalenylidene)-2-naphthalenesulfonamide in combination with other cancer treatments, such as immunotherapy. Finally, there is ongoing research into the identification of biomarkers that could be used to predict response to N-(3-(4-chloroanilino)-4-oxo-1(4H)-naphthalenylidene)-2-naphthalenesulfonamide therapy.
Métodos De Síntesis
N-(3-(4-chloroanilino)-4-oxo-1(4H)-naphthalenylidene)-2-naphthalenesulfonamide can be synthesized using a variety of methods, including the reaction of 4-chloroaniline with 1,4-naphthoquinone in the presence of a suitable acid catalyst. The resulting intermediate can then be reacted with 2-naphthalenesulfonamide to yield the final product.
Aplicaciones Científicas De Investigación
N-(3-(4-chloroanilino)-4-oxo-1(4H)-naphthalenylidene)-2-naphthalenesulfonamide has been extensively studied in preclinical models of cancer, and has shown promising results in a variety of tumor types. It has been shown to be effective in inhibiting the growth of melanoma, lung cancer, and pancreatic cancer cells, among others. In addition, it has been shown to synergize with other cancer treatments, such as chemotherapy and radiation therapy.
Propiedades
Fórmula molecular |
C26H17ClN2O3S |
|---|---|
Peso molecular |
472.9 g/mol |
Nombre IUPAC |
(NZ)-N-[3-(4-chloroanilino)-4-oxonaphthalen-1-ylidene]naphthalene-2-sulfonamide |
InChI |
InChI=1S/C26H17ClN2O3S/c27-19-10-12-20(13-11-19)28-25-16-24(22-7-3-4-8-23(22)26(25)30)29-33(31,32)21-14-9-17-5-1-2-6-18(17)15-21/h1-16,28H/b29-24- |
Clave InChI |
AIBMCWTWRJJHBP-OLFWJLLRSA-N |
SMILES isomérico |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)/N=C\3/C=C(C(=O)C4=CC=CC=C43)NC5=CC=C(C=C5)Cl |
SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)N=C3C=C(C(=O)C4=CC=CC=C43)NC5=CC=C(C=C5)Cl |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)N=C3C=C(C(=O)C4=CC=CC=C43)NC5=CC=C(C=C5)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Butyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281270.png)
![4-isopropyl-N-(7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide](/img/structure/B281277.png)
![Benzyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281278.png)
![Benzyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281279.png)
![Benzyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281280.png)
![Benzyl 2-methyl-5-[(2-naphthylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B281281.png)
![Benzyl 5-{[(4-isopropylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281283.png)
![Benzyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281286.png)
![Butyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281292.png)
![Pentyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281293.png)
![2-Methoxyethyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281297.png)
![Benzyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B281300.png)
![Methyl 2-tert-butyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281301.png)
![Methyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281302.png)